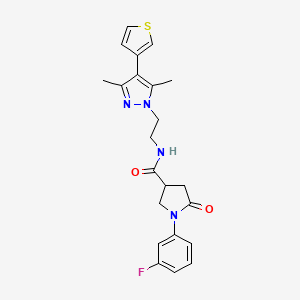![molecular formula C17H22N2O2 B2403683 N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2198570-23-7](/img/structure/B2403683.png)
N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide is an organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a naphthalene ring system and an acrylamide group, provides a versatile foundation for various chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available starting materials, including 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and acryloyl chloride.
Formation of Amide Bond: : The first step involves the reaction of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with acryloyl chloride in the presence of a base such as triethylamine to form N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]acrylamide.
Amide Coupling: : The second step is an amide coupling reaction with propionic acid and a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and efficiency. Continuous flow reactors and automated synthesis could be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, especially at the acrylamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: : Produces corresponding naphthoquinones or carboxylic acids.
Reduction: : Yields corresponding amines or alcohols.
Substitution: : Forms substituted amides or derivatives.
Aplicaciones Científicas De Investigación
N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide has diverse scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis for the development of new materials and compounds.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: : Explored for its therapeutic potential in drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: : Utilized in the manufacture of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide exerts its effects is based on its interaction with specific molecular targets:
Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Involves pathways such as signal transduction, apoptosis, or metabolic regulation, depending on the biological context.
Comparación Con Compuestos Similares
When compared to other similar compounds, N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide stands out due to its unique naphthalene-acrylamide structure:
Similar Compounds
N-[(1R)-1-Phenylethyl]-3-(prop-2-enoylamino)propanamide
N-[(1R)-2-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide
N-[(1R)-6,7-Dihydro-5H-benzocyclohepten-1-yl]-3-(prop-2-enoylamino)propanamide
Uniqueness: : Its specific stereochemistry and structural features confer distinct reactivity and biological activity profiles, differentiating it from structurally similar analogues.
Propiedades
IUPAC Name |
N-[(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-16(20)18-10-9-17(21)19-15-6-4-5-13-8-7-12(2)11-14(13)15/h3,7-8,11,15H,1,4-6,9-10H2,2H3,(H,18,20)(H,19,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMCTFMEKTXTJS-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2NC(=O)CCNC(=O)C=C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@H]2NC(=O)CCNC(=O)C=C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
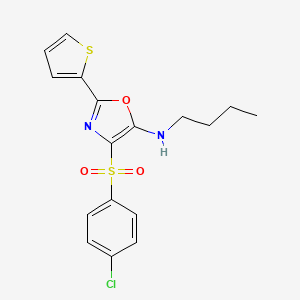
![3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2403601.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2403602.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B2403605.png)
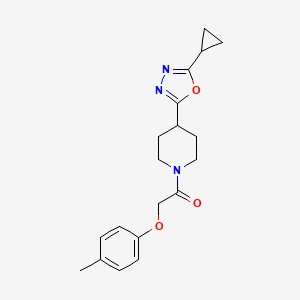

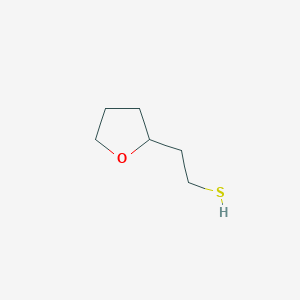

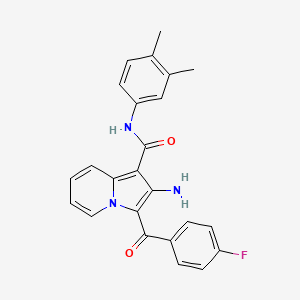
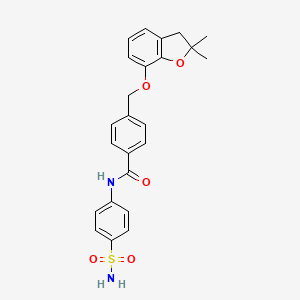
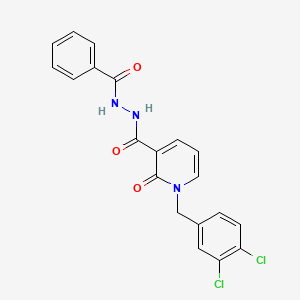

![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)
